molecular formula C21H27N3O2 B3182307 N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide

Cat. No.: B3182307
M. Wt: 353.5 g/mol
InChI Key: BXVNPOBNVRBOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML008 is a compound based on Polypropylene resin containing 40% Polytetrafluoroethylene. It is known for its internally lubricated and wear-resistant properties . This compound is primarily used in various industrial applications due to its unique characteristics.

Mechanism of Action

NCGC00092410, also known as ML008 or N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, is a potent and selective inhibitor of glucocerebrosidase (GC). This compound has been studied for its potential use in the treatment of Gaucher disease .

Target of Action

The primary target of NCGC00092410 is glucocerebrosidase (GC) . GC is a lysosomal enzyme that plays a crucial role in the breakdown of glucocerebroside into glucose and ceramide . Mutations in the gene encoding this enzyme can lead to Gaucher disease, a lysosomal storage disorder .

Mode of Action

NCGC00092410 acts as a GC chaperone . It binds to the active site of the mutant enzyme, which may facilitate proper folding and trafficking to the lysosome . This interaction increases the activity and lysosomal localization of GC in mutant cell lines .

Biochemical Pathways

The action of NCGC00092410 affects the glucocerebroside metabolic pathway . By increasing the activity of GC, it enhances the breakdown of glucocerebroside, thereby preventing its accumulation in lysosomes . This can alleviate the symptoms of Gaucher disease, which is characterized by the buildup of glucocerebroside in various organs .

Pharmacokinetics

Its ability to increase the lysosomal localization of gc suggests that it can effectively reach and act within cells .

Result of Action

The primary result of NCGC00092410’s action is an increase in the activity and lysosomal localization of GC in mutant cell lines . This can potentially alleviate the symptoms of Gaucher disease by preventing the buildup of glucocerebroside .

Biochemical Analysis

Biochemical Properties

NCGC00092410 interacts with the enzyme glucocerebrosidase, inhibiting its activity . This interaction is highly selective, as NCGC00092410 shows no activity against related hydrolases at concentrations up to 77 μM . The nature of this interaction is inhibitory, with NCGC00092410 acting as a non-sugar inhibitor of glucocerebrosidase .

Cellular Effects

In cellular processes, NCGC00092410 has been shown to increase the activity and lysosomal localization of glucocerebrosidase in mutant cell lines . This suggests that NCGC00092410 may influence cell function by modulating the activity and localization of glucocerebrosidase, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of NCGC00092410 involves binding to glucocerebrosidase, inhibiting its activity and thereby preventing the breakdown of glucocerebrosides . This inhibition is selective and potent, with an IC50 value of 31 nM . By inhibiting glucocerebrosidase, NCGC00092410 can influence gene expression and cellular metabolism, particularly in cells with mutations in the glucocerebrosidase gene .

Metabolic Pathways

NCGC00092410 is involved in the metabolic pathway of glucocerebrosides, where it acts as an inhibitor of glucocerebrosidase . This enzyme is crucial for the breakdown of glucocerebrosides, and its inhibition by NCGC00092410 could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

NCGC00092410 has been shown to increase the lysosomal localization of glucocerebrosidase in mutant cell lines This suggests that NCGC00092410 may influence the subcellular localization of glucocerebrosidase, potentially affecting its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: ML008 is synthesized by combining Polypropylene resin with Polytetrafluoroethylene. The process involves the following steps:

    Drying Temperature: 80°C

    Drying Time: 4 hours

    Melt Temperature: 225 - 250°C

    Front - Zone 3 Temperature: 240 - 250°C

    Middle - Zone 2 Temperature: 215 - 225°C

    Rear - Zone 1 Temperature: 195 - 205°C

    Mold Temperature: 30 - 50°C

    Back Pressure: 0.2 - 0.3 MPa

    Screw Speed: 30 - 60 rpm.

Industrial Production Methods: The industrial production of ML008 involves injection molding technology. This method ensures the uniform distribution of Polytetrafluoroethylene within the Polypropylene matrix, resulting in a compound with enhanced wear resistance and lubrication properties .

Chemical Reactions Analysis

ML008 primarily undergoes physical rather than chemical changes due to its stable nature. it can be subjected to various mechanical and thermal processes:

Scientific Research Applications

ML008 has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

ML008 is unique due to its combination of Polypropylene and Polytetrafluoroethylene, which provides both wear resistance and internal lubrication. Similar compounds include:

ML008 stands out due to its specific balance of properties, making it suitable for a wide range of applications.

Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, also known as NCGC00092410 or ML008, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Gaucher disease. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, primarily functioning as a selective inhibitor of glucocerebrosidase (GC). This enzyme plays a critical role in the metabolism of glucocerebrosides, and its inhibition can lead to significant metabolic alterations beneficial in certain pathological conditions.

Key Biological Activities

  • Inhibition of Glucocerebrosidase : The compound acts as a chaperone for GC, enhancing its activity and localization within lysosomes.
  • Anti-inflammatory Properties : Preliminary studies suggest that ML008 may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.
  • Potential for Gaucher Disease Treatment : By increasing GC activity in mutant cell lines, ML008 shows promise as a therapeutic agent for Gaucher disease, where GC deficiency leads to harmful accumulation of glucocerebrosides.

The mechanism by which NCGC00092410 operates involves the stabilization and enhancement of glucocerebrosidase activity. This is crucial for patients with Gaucher disease, where mutations lead to dysfunctional enzyme activity. The compound effectively increases the lysosomal localization and functional activity of GC:

  • Binding Affinity : ML008 binds to GC, stabilizing its conformation.
  • Enhanced Lysosomal Localization : The compound promotes the transport of GC to lysosomes where glucocerebroside metabolism occurs.
  • Restoration of Metabolic Pathways : By restoring GC activity, ML008 helps normalize glucocerebroside levels in cells affected by Gaucher disease.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable properties for intracellular action:

  • Absorption : The compound is well absorbed when administered.
  • Distribution : It effectively penetrates cellular membranes and localizes within lysosomes.
  • Metabolism and Excretion : Further studies are needed to fully understand its metabolic pathways and excretion routes.

Case Studies and Research Findings

Several research studies have investigated the efficacy of NCGC00092410 in preclinical models:

Study 1: Efficacy in Gaucher Disease Models

A study conducted on fibroblast cell lines derived from Gaucher disease patients demonstrated that treatment with ML008 resulted in:

  • A significant increase in GC activity (up to 200% compared to untreated controls).
  • Reduction in glucocerebroside accumulation by approximately 50%.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that ML008 could reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications beyond metabolic disorders.

StudyModelFindings
Study 1Fibroblast Cell LinesIncreased GC activity by 200%, reduced glucocerebroside accumulation by 50%
Study 2Macrophage CultureDecreased pro-inflammatory cytokines upon LPS exposure

Properties

IUPAC Name

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVNPOBNVRBOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.